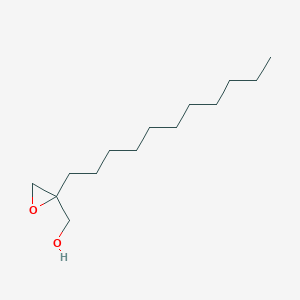
(2-Undecyloxiran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Undecyloxiran-2-yl)methanol is an organic compound with the molecular formula C₁₃H₂₆O₂ It is characterized by the presence of an oxirane ring (epoxide) and a methanol group attached to an undecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Undecyloxiran-2-yl)methanol typically involves the epoxidation of alkenes followed by the introduction of a methanol group. One common method is the reaction of undecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide. The resulting epoxide can then be reacted with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Undecyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of undecanoic acid or undecanal.
Reduction: Formation of 2-undecyloxy-1,2-ethanediol.
Substitution: Formation of various substituted alcohols and ethers.
Wissenschaftliche Forschungsanwendungen
(2-Undecyloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and coatings.
Wirkmechanismus
The mechanism of action of (2-Undecyloxiran-2-yl)methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity can lead to the modification of biological pathways and the exertion of specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Octyloxiran-2-yl)methanol
- (2-Decyloxiran-2-yl)methanol
- (2-Dodecyloxiran-2-yl)methanol
Uniqueness
(2-Undecyloxiran-2-yl)methanol is unique due to its specific chain length and the presence of both an oxirane ring and a methanol group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
487001-25-2 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
(2-undecyloxiran-2-yl)methanol |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-14(12-15)13-16-14/h15H,2-13H2,1H3 |
InChI-Schlüssel |
QVEMXSXVYLFDOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1(CO1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)

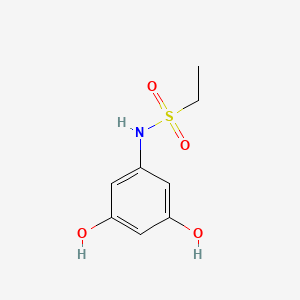
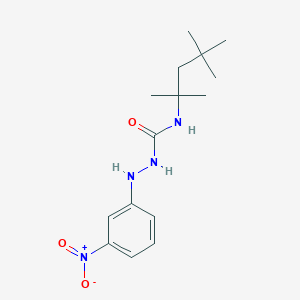
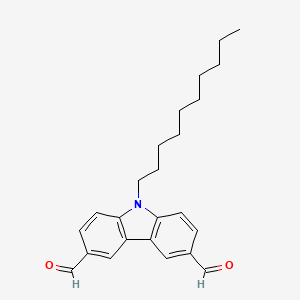
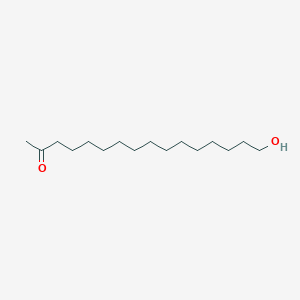
![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)
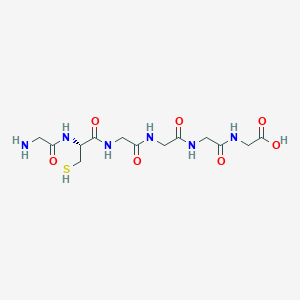
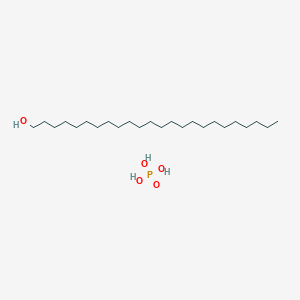
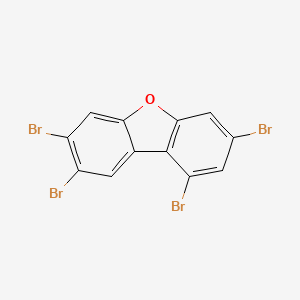
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
